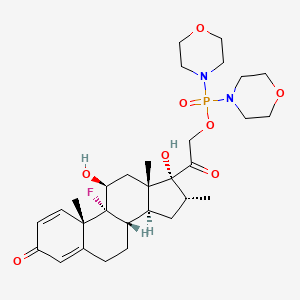
Ethyl Ester of Cetirizine Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl Ester of Cetirizine Dihydrochloride is a derivative of cetirizine, a second-generation antihistamine commonly used to treat allergy symptoms. This compound is known for its high affinity for histamine H1 receptors, making it effective in alleviating allergic reactions such as sneezing, itching, and hives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl Ester of Cetirizine Dihydrochloride typically involves the esterification of cetirizine with ethanol in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is subjected to purification steps such as crystallization and filtration to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl Ester of Cetirizine Dihydrochloride undergoes various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield cetirizine and ethanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium percarbonate.
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Cetirizine N-oxide.
Hydrolysis: Cetirizine and ethanol.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
Scientific Research Applications
Ethyl Ester of Cetirizine Dihydrochloride has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its interactions with histamine receptors and its effects on cellular signaling pathways.
Industry: Utilized in the development of pharmaceutical formulations and quality control testing.
Mechanism of Action
Ethyl Ester of Cetirizine Dihydrochloride exerts its effects by selectively binding to histamine H1 receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. This binding prevents histamine from interacting with its receptors, thereby inhibiting the allergic response . The compound’s high affinity for H1 receptors ensures its effectiveness in reducing allergy symptoms .
Comparison with Similar Compounds
Ethyl Ester of Cetirizine Dihydrochloride can be compared with other similar compounds such as:
Cetirizine Hydrochloride: The parent compound, which is also a second-generation antihistamine.
Levocetirizine: An enantiomer of cetirizine with higher binding affinity for H1 receptors.
Hydroxyzine: A first-generation antihistamine and a precursor to cetirizine.
Uniqueness
This compound is unique due to its esterified form, which may offer different pharmacokinetic properties compared to its parent compound, cetirizine .
Properties
Molecular Formula |
C23H31Cl3N2O3 |
|---|---|
Molecular Weight |
489.9 g/mol |
IUPAC Name |
ethyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride |
InChI |
InChI=1S/C23H29ClN2O3.2ClH/c1-2-29-22(27)18-28-17-16-25-12-14-26(15-13-25)23(19-6-4-3-5-7-19)20-8-10-21(24)11-9-20;;/h3-11,23H,2,12-18H2,1H3;2*1H |
InChI Key |
CIVKQPSFNRNMOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis(2-hydroxyethyl)ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl] phosphate](/img/structure/B13421801.png)


![(5E)-2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13421819.png)
![(2S,3S,4S,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13421823.png)

![5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B13421829.png)
![6,7-dihydroxy-14-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B13421830.png)

![(1R,2S,7S,8S,9S)-3,3,7-trimethyltricyclo[5.4.0.02,9]undecane-8-carbaldehyde](/img/structure/B13421837.png)


![3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin](/img/structure/B13421859.png)
